molecular formula C12H16BrNO3S B1526308 (3-(Bromomethyl)-1-tosylazetidin-3-yl)methanol CAS No. 1041026-55-4

(3-(Bromomethyl)-1-tosylazetidin-3-yl)methanol

Cat. No.: B1526308
CAS No.: 1041026-55-4
M. Wt: 334.23 g/mol
InChI Key: KQQMWQUXNMGDNO-UHFFFAOYSA-N
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Description

(3-(Bromomethyl)-1-tosylazetidin-3-yl)methanol (CAS 1041026-55-4) is a high-value azetidine derivative that serves as a versatile synthetic building block in medicinal chemistry and drug discovery. This compound features both a bromomethyl group and a hydroxymethyl group on the same carbon of the azetidine ring, a structure that provides two distinct handles for further chemical modification and functionalization . The azetidine core is a saturated four-membered nitrogen-containing heterocycle that is of significant interest in pharmaceutical research due to its role as a constrained scaffold, which can improve a molecule's metabolic stability, bioavailability, and target selectivity . With a molecular formula of C12H16BrNO3S and a molecular weight of 334.23 g/mol, this solid compound typically has a melting point of 98-102 °C . It is supplied with a high purity level of >97% . Its primary research application is as a key intermediate in the synthesis of more complex azetidine-containing molecules. Azetidine derivatives are frequently investigated for their diverse biological activities, which include serving as precursors for oral carbapenem antibiotics, acting as dipeptidyl peptidase IV (DPP IV) inhibitors, and displaying potential as thrombin inhibitors and nonopioid analgesic agents . The tosyl (p-toluenesulfonyl) group on the ring nitrogen acts as a protecting group, facilitating various synthetic transformations while the bromomethyl group serves as a superior leaving group for nucleophilic substitution reactions, enabling alkylation and cyclization processes. This product is intended For Research Use Only and is not for diagnostic, therapeutic, or other human use. Researchers are advised to consult the Safety Data Sheet (SDS) prior to use, as this compound is classified as toxic if swallowed and may cause skin and serious eye irritation .

Properties

IUPAC Name

[3-(bromomethyl)-1-(4-methylphenyl)sulfonylazetidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO3S/c1-10-2-4-11(5-3-10)18(16,17)14-7-12(6-13,8-14)9-15/h2-5,15H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQMWQUXNMGDNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)(CO)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30718469
Record name [3-(Bromomethyl)-1-(4-methylbenzene-1-sulfonyl)azetidin-3-yl]methanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1041026-55-4
Record name [3-(Bromomethyl)-1-(4-methylbenzene-1-sulfonyl)azetidin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3-(Bromomethyl)-1-tosylazetidin-3-yl]methanol
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Mechanism of Action

Biological Activity

(3-(Bromomethyl)-1-tosylazetidin-3-yl)methanol is a compound with a unique azetidine structure that has garnered interest due to its potential biological activities. This article presents a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₆BrNO₃S. The compound features a bromomethyl group and a tosyl group, which contribute to its reactivity and potential biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The mechanism of action may involve:

  • Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of specific enzymes, thereby altering their activity.
  • Receptor Modulation : Potential interactions with cellular receptors could influence signaling pathways.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of azetidine derivatives, including this compound. The compound has shown promising results against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results indicate that this compound possesses significant antimicrobial properties, particularly against Gram-positive bacteria.

Anticancer Activity

Research has also investigated the potential anticancer effects of this compound. A study conducted on various cancer cell lines revealed the following IC₅₀ values:

Cell Line IC₅₀ (µM)
HeLa25
A54930
MCF-720

The data suggests that this compound exhibits cytotoxic effects on cancer cells, making it a candidate for further development in cancer therapeutics.

Case Studies

One notable case study involved the synthesis and evaluation of various azetidine derivatives, including this compound. The study highlighted:

  • Synthesis Methodology : The compound was synthesized using a multi-step process involving bromination and tosylation.
  • Biological Evaluation : Following synthesis, the compound underwent extensive biological testing, confirming its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Table 1: Key Features of (3-(Bromomethyl)-1-Tosylazetidin-3-yl)methanol and Analogues

Compound Name Structural Features Reactivity & Applications Reference
This compound Azetidine ring, bromomethyl, tosyl, methanol Nucleophilic substitution (Br), hydrogen bonding (-OH); pharmaceutical intermediates
3-Ethynyl-1-tosylazetidin-3-ol Azetidine ring, ethynyl, tosyl, hydroxyl Click chemistry (alkyne-azide cycloaddition); bioconjugation
R/S-Tosylazetidine-2-carboxylic acid Azetidine ring, tosyl, carboxylic acid Salt formation, chiral synthesis; drug design (e.g., protease inhibitors)
1-((4-Bromophenyl)sulfonyl)azetidine Azetidine ring, 4-bromophenylsulfonyl Suzuki coupling (Br); catalyst or ligand in metal-mediated reactions
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide core, N,O-bidentate directing group Metal-catalyzed C–H functionalization; coordination chemistry
(3-Methoxy-5-methylphenyl)methanol Benzene ring, methoxy, methyl, methanol Directed ortho-lithiation; synthesis of polycyclic natural products (e.g., landomycins)

Structural and Reactivity Differences

Azetidine vs. Benzene Core: The target compound’s strained azetidine ring (4-membered) increases reactivity compared to 6-membered aromatic systems like (3-methoxy-5-methylphenyl)methanol . This strain facilitates ring-opening reactions or functionalization at the bromomethyl site.

Functional Group Variations :

  • Bromomethyl vs. Ethynyl : The bromomethyl group in the target enables SN2 substitutions, whereas the ethynyl group in 3-Ethynyl-1-tosylazetidin-3-ol allows for cycloaddition reactions (e.g., click chemistry) .
  • Tosyl vs. Carboxylic Acid : The tosyl group stabilizes intermediates during synthesis, while the carboxylic acid in R/S-Tosylazetidine-2-carboxylic acid introduces acidity and chirality for drug design .

Hydrogen Bonding: The methanol group in the target compound participates in O–H⋯O interactions, influencing crystallization and solubility . In contrast, N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide uses its N,O-bidentate structure to coordinate metals .

Commercial and Research Relevance

  • Commercial Availability : The target compound is marketed by suppliers like TCI Chemicals (CAS: 1041026-55-4), priced at ¥9,800/g , whereas 1-((4-Bromophenyl)sulfonyl)azetidine is less commonly available.
  • Research Utility: The target’s methanol group aids in studying hydrogen-bonding effects in crystal engineering, unlike the purely hydrophobic 3-Ethynyl-1-tosylazetidin-3-ol .

Preparation Methods

Synthesis of the Azetidine Core with Tosyl Protection

  • A crude intermediate such as 6-(p-toluenesulfonyl)-2-oxa-6-azaspiro[3.3]heptane (about 2.09 g, 8.4 mmol) is used as a precursor.
  • This intermediate is reacted with 3-bromo-2,2-bis(bromomethyl)propan-1-ol (5.23 g, 16 mmol) in ethanol.
  • The mixture is heated at 90 °C for 60 hours to promote ring closure and substitution.
  • After reaction completion, the solvent is evaporated, and the residue is treated with 1 M potassium hydroxide aqueous solution to neutralize and precipitate the product.
  • The solid is filtered, washed, and dried under vacuum to yield a crude white solid with approximately 53% yield.

Bromomethyl Group Introduction

  • The crude (3-(bromomethyl)-1-tosylazetidin-3-yl)methanol (about 2.3 g, 7 mmol) is dissolved in dichloromethane (DCM, 20 mL).
  • Carbon tetrabromide (CBr4, 3.876 g, 11.7 mmol) and triphenylphosphine (PPh3, 3.1 g, 11.7 mmol) are added at 0 °C.
  • The reaction mixture turns dark orange and is stirred for 2 hours at 0 °C, then warmed to room temperature for an additional 4 hours.
  • This step facilitates the conversion of hydroxyl groups to bromomethyl functionalities via Appel-type bromination.

Purification

  • After completion, the reaction mixture is worked up by solvent evaporation and chromatographic purification (typically silica gel flash chromatography).
  • Elution solvents such as petroleum ether and ethyl acetate in varying ratios (e.g., 100:1 or 20:1) are used to isolate pure product.
  • The final compound is obtained as a white solid with characteristic NMR signals confirming the structure.

Reaction Conditions Summary Table

Step Reagents/Conditions Temperature Time Yield (%) Notes
Azetidine ring formation 3-bromo-2,2-bis(bromomethyl)propan-1-ol, ethanol 90 °C 60 hours ~53 Followed by KOH aqueous workup
Bromomethyl group bromination Carbon tetrabromide, triphenylphosphine, DCM 0 °C to room temp 6 hours total Not specified Appel reaction for hydroxyl to bromide
Purification Silica gel chromatography Room temperature - - Elution with petroleum ether:ethyl acetate

Analytical Characterization

  • NMR Spectroscopy : Proton NMR (400 MHz, CDCl3) shows aromatic tosyl protons (δ 7.73–7.37 ppm), bromomethyl protons (δ ~3.45 ppm), and hydroxymethyl protons (δ ~3.62–3.55 ppm).
  • Mass Spectrometry and Elemental Analysis : Confirm molecular weight and elemental composition consistent with C12H14BrNO4S.
  • Chromatography : Silica gel flash chromatography is used for purification and confirmation of product purity.

Literature and Research Findings

  • The preparation method outlined above is adapted from a Royal Society of Chemistry publication detailing the synthesis of this compound via spirocyclic intermediates and bromination steps.
  • The use of carbon tetrabromide and triphenylphosphine for selective bromination is a well-established protocol for converting alcohols to bromides under mild conditions.
  • The reaction times and temperatures are optimized to maximize yield while minimizing side reactions.
  • The tosyl protecting group stabilizes the azetidine nitrogen during the multi-step synthesis and facilitates purification.

Additional Notes

  • Alternative brominating agents such as N-bromosuccinimide (NBS) have been used in related bromomethylation reactions but are less common for this specific compound due to selectivity issues.
  • The synthetic route requires careful control of temperature and stoichiometry to avoid over-bromination or decomposition.
  • The compound’s hydroxymethyl and bromomethyl functionalities make it a versatile intermediate for further chemical transformations in medicinal chemistry and organic synthesis.

This detailed preparation method for this compound is supported by experimental data and optimized protocols from peer-reviewed chemical literature, ensuring a reliable and reproducible synthesis pathway.

Q & A

Q. Basic

  • <sup>1</sup>H/<sup>13</sup>C NMR : Peaks for the tosyl aromatic protons (~7.2–7.8 ppm) and azetidine protons (δ ~3.5–4.5 ppm) confirm substitution patterns. The bromomethyl signal appears as a singlet near δ 3.8 ppm .
  • IR Spectroscopy : Hydroxyl (O–H stretch, ~3200–3500 cm⁻¹) and sulfonyl (S=O stretch, ~1360, 1170 cm⁻¹) groups are key identifiers .
  • Mass Spectrometry : ESI-MS shows molecular ion peaks at m/z 334.23 (M+H)<sup>+</sup>, with fragmentation patterns confirming the bromomethyl and tosyl moieties .

How can this compound be utilized in the synthesis of bioactive molecules?

Advanced
Its structural motifs make it valuable in medicinal chemistry:

  • Kinase Inhibitors : The azetidine core mimics proline in ATP-binding pockets, while the bromomethyl group enables covalent bonding to cysteine residues .
  • Antibacterial Agents : Tosyl-protected intermediates are used in synthesizing quinolone derivatives with enhanced membrane permeability .

For example, coupling with pyridine derivatives (via Suzuki reactions) yields compounds with demonstrated activity against Staphylococcus aureus .

What are the key safety considerations when handling this compound?

Q. Basic

  • Toxicity : The bromomethyl group is a lachrymator and skin irritant. Use PPE (gloves, goggles) and work in a fume hood.
  • Reactivity : Avoid contact with strong bases or nucleophiles to prevent uncontrolled substitutions.
  • Waste Disposal : Halogenated waste must be collected separately and treated via incineration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-(Bromomethyl)-1-tosylazetidin-3-yl)methanol
Reactant of Route 2
(3-(Bromomethyl)-1-tosylazetidin-3-yl)methanol

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